5-(Ethylamino)pentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

5-(ethylamino)pentanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-2-8-6-4-3-5-7(9)10/h8H,2-6H2,1H3,(H,9,10) |

InChI Key |

PVCJCCPKWQZJOB-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCCC(=O)O |

Origin of Product |

United States |

Chemical Structure and Physicochemical Properties

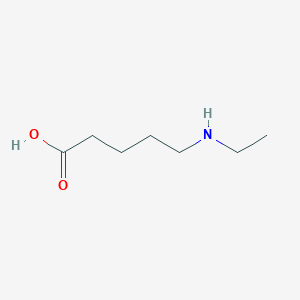

5-(Ethylamino)pentanoic acid possesses a straightforward yet functional structure, consisting of a five-carbon pentanoic acid chain with an ethylamino group attached to the terminal (fifth) carbon. This structure imparts a combination of acidic and basic properties to the molecule. cymitquimica.com

Table 1: Physicochemical Properties of 5-(Ethylamino)pentanoic acid and its Hydrochloride Salt

| Property | 5-(Ethylamino)pentanoic acid | 5-(Ethylamino)pentanoic acid hydrochloride | Source |

|---|---|---|---|

| CAS Number | 855122-22-4 | 854878-81-2 | bldpharm.comsigmaaldrich.com |

| Molecular Formula | C7H15NO2 | C7H15NO2.ClH | bldpharm.comsigmaaldrich.com |

| Molecular Weight | 145.20 g/mol | 181.66 g/mol | bldpharm.comsigmaaldrich.com |

| Physical Form | Not specified | Powder | sigmaaldrich.com |

| Melting Point | Not specified | 114-115 °C | sigmaaldrich.com |

| Solubility | Expected to have moderate water solubility | Not specified | vulcanchem.com |

The presence of both a carboxylic acid and an amino group suggests that it is likely to be soluble in polar solvents. cymitquimica.com The ethyl group on the nitrogen atom contributes to its lipophilicity.

Synthesis and Reactivity

While specific, detailed synthesis protocols for 5-(Ethylamino)pentanoic acid are not widely documented in the available literature, general synthetic pathways for N-substituted pentanoic acids can be inferred. vulcanchem.com These methods often involve the reaction of a precursor containing the pentanoic acid backbone with an ethylamine (B1201723) source.

The reactivity of 5-(Ethylamino)pentanoic acid is dictated by its functional groups. The carboxylic acid can undergo esterification or amidation reactions, while the secondary amine can participate in nucleophilic substitution or acylation reactions. cymitquimica.com The bifunctional nature of the molecule allows it to be a versatile intermediate in the synthesis of more complex structures.

Applications in Research and Industry

The potential applications of 5-(Ethylamino)pentanoic acid are rooted in its identity as an N-substituted amino acid derivative. Such compounds are of interest in several fields:

Pharmaceutical and Biochemical Research: The ethylamino group can influence the biological activity of the molecule, making it a compound of interest for pharmaceutical and biochemical research. cymitquimica.com Derivatives of pentanoic acid have been investigated for their potential in drug development. ontosight.aitandfonline.com

Material Science: As a bifunctional monomer, it could potentially be used in the synthesis of specialty polymers and other materials. ontosight.ai

Detailed Research Findings

Established Synthetic Pathways for N-Substitution

Traditional methods for the N-alkylation of amino acids have been extensively developed, offering robust and versatile routes to a wide array of N-substituted derivatives. These pathways are foundational in organic synthesis and are frequently employed for the preparation of compounds like 5-(ethylamino)pentanoic acid.

Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines, and it is readily applicable to the preparation of N-alkyl amino acids. masterorganicchemistry.comlibretexts.org This two-step, one-pot process involves the initial reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

For the synthesis of 5-(ethylamino)pentanoic acid, this protocol would involve the reaction of 5-oxopentanoic acid with ethylamine (B1201723). The resulting imine intermediate is subsequently reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for the imine over the starting carbonyl group. masterorganicchemistry.com Catalytic hydrogenation is another effective method for the reduction step. fiveable.me This approach avoids the issue of over-alkylation, which can be a significant problem in direct alkylation methods. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Key Components in the Reductive Amination for 5-(Ethylamino)pentanoic Acid

| Reactant 1 | Reactant 2 | Intermediate | Product |

|---|

Nucleophilic substitution is a fundamental reaction in organic chemistry for the formation of carbon-nitrogen bonds. fiveable.mestudymind.co.uk This method involves the reaction of a nitrogen nucleophile, such as an amine, with an alkyl halide or another substrate bearing a good leaving group. studymind.co.uk

In the context of synthesizing 5-(ethylamino)pentanoic acid, this would typically involve the reaction of ethylamine with a derivative of pentanoic acid containing an electrophilic center at the 5-position, such as 5-bromopentanoic acid. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbon, displacing the bromide leaving group in an Sₙ2 reaction. studymind.co.uk A potential drawback of this method is the possibility of multiple alkylations, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.comstudymind.co.ukvaia.com Using a large excess of the amine can help to favor the formation of the desired secondary amine. studymind.co.uk

An alternative approach within this category is the N-alkylation of a protected amino acid. For instance, an N-acyl or N-carbamoyl derivative of an amino acid can be alkylated using reagents like sodium hydride and methyl iodide, a method broadly applied for N-methyl amino acid synthesis that can be adapted for other alkyl groups. monash.edu

The Strecker synthesis, first reported by Adolph Strecker, is a classic method for preparing α-amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com The reaction can be adapted to produce N-substituted amino acids by using a primary or secondary amine in place of ammonia (B1221849). wikipedia.org

To synthesize 5-(ethylamino)pentanoic acid via a Strecker-type approach, a suitable aldehyde precursor would be required. The reaction would proceed through the formation of an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid. masterorganicchemistry.com The key steps involve the formation of an iminium ion from the aldehyde and ethylamine, followed by the nucleophilic addition of a cyanide source (e.g., hydrogen cyanide or sodium cyanide) to form the α-(ethylamino)nitrile intermediate. wikipedia.orgmasterorganicchemistry.com The final step is the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic or basic conditions. masterorganicchemistry.com While the classical Strecker synthesis yields a racemic mixture of amino acids, modern variations have been developed that utilize asymmetric catalysts or chiral auxiliaries to achieve enantioselectivity. wikipedia.org

A specific method for the preparation of N-substituted amino acids involves the reaction of glyoxal (B1671930) with a source of sulfur dioxide and an amine. google.com This process, as described in a patent, allows for the synthesis of N-substituted amino acids in economically viable yields. google.com The reaction is typically carried out in an aqueous medium, where glyoxal and a sulfur dioxide source (such as sulfur dioxide gas or a sulfite (B76179) salt) react to form a sulfonated intermediate. google.com The subsequent addition of a primary amine, such as ethylamine, to this intermediate leads to the formation of the N-substituted amino acid. google.com This method presents a unique pathway for the construction of the amino acid backbone.

Enantioselective Synthesis of Chiral N-Alkyl Amino Acid Derivatives

The development of stereoselective methods for the synthesis of N-alkyl amino acids is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity under mild reaction conditions.

Biocatalytic reductive amination using enzymes such as imine reductases (IREDs) and other oxidoreductases offers a green and efficient alternative for the asymmetric synthesis of chiral N-alkyl amino acids. researchgate.netnih.gov These NAD(P)H-dependent enzymes can catalyze the reduction of a pre-formed or in situ-generated imine with high stereoselectivity. nih.gov

The synthesis of enantiomerically pure N-alkyl amino acids can be achieved by the reductive amination of α-keto acids with amines, catalyzed by various oxidoreductases. acs.orgresearchgate.net Enzymes like opine dehydrogenases (ODHs), N-methyl amino acid dehydrogenases (NMAADHs), and ketimine reductases (KIREDs) have been shown to be effective for this transformation. acs.orgresearchgate.netmanchester.ac.uk For the synthesis of chiral 5-(ethylamino)pentanoic acid, a suitable ω-keto acid would be reacted with ethylamine in the presence of an appropriate enzyme and a cofactor recycling system. nih.gov Imine reductases, in particular, have been extensively studied and engineered for their ability to accept a broad range of ketone and amine substrates, making them highly valuable for the synthesis of diverse chiral amines. nih.govcam.ac.uk The scalability of these biocatalytic systems has been demonstrated through preparative scale transformations, highlighting their industrial applicability. nih.gov

Table 2: Enzymes for Biocatalytic Synthesis of N-Alkyl Amino Acids

| Enzyme Class | Reaction Type | Substrates | Key Advantage |

|---|---|---|---|

| Imine Reductases (IREDs) | Asymmetric Reductive Amination | Ketones, Amines | High enantioselectivity, broad substrate scope nih.govcam.ac.uk |

| Opine Dehydrogenases (ODHs) | Reductive Amination | α-Keto acids, Amino acids | High stereoselectivity manchester.ac.uk |

| N-Methyl Amino Acid Dehydrogenases (NMAADHs) | Reductive Amination | α-Keto acids, Methylamine | Specific for N-methylation manchester.ac.uk |

Synthetic Strategies for N-Alkyl Amino Acid Derivatives with a Focus on 5-(Ethylamino)pentanoic acid

The synthesis of N-alkyl amino acid derivatives is a cornerstone of medicinal chemistry and drug discovery, providing essential building blocks for a wide array of bioactive molecules. These modifications can enhance pharmacokinetic properties such as metabolic stability and membrane permeability. This article explores several advanced methodologies for the preparation of N-alkyl amino acids, with a conceptual focus on how these strategies could be applied to the synthesis of "5-(Ethylamino)pentanoic acid".

Asymmetric Catalysis in Reductive Amination and Alkylation

Asymmetric reductive amination (ARA) is a powerful and direct method for synthesizing chiral amines from prochiral carbonyl compounds and an amine source. acs.org This process typically involves the in-situ formation of an imine or enamine intermediate, which is then enantioselectively reduced by a chiral transition metal catalyst. acs.org

Recent advancements have focused on the development of highly efficient and selective catalysts for ARA. For instance, iridium-based hydrogen transfer catalysts have shown remarkable activity. A direct asymmetric reductive amination of α-keto acids has been achieved using Cp*Ir complexes with a chiral N-(2-picolyl)sulfonamidato ligand. nih.govacs.org This method, utilizing formic acid as a hydrogen source, provides access to various unprotected α-amino acids with excellent optical purities (up to >99% ee). nih.govacs.org Another approach employs imine reductases (IREDs) for the biocatalytic synthesis of N-substituted α-amino esters, offering high conversion and enantioselectivity under mild conditions. nih.gov

Table 1: Comparison of Catalytic Systems for Asymmetric Reductive Amination

| Catalytic System | Catalyst Type | Key Features | Substrate Scope | Enantioselectivity |

| Cp*Ir Complexes | Transition Metal (Iridium) | Utilizes formic acid as a hydrogen source; effective for α-keto acids. nih.govacs.org | Benzylic and aromatic ketones, α-keto acids. acs.org | Up to >99% ee. nih.govacs.org |

| Imine Reductases (IREDs) | Biocatalyst | Mild reaction conditions; provides access to both enantiomers. nih.gov | Aliphatic and aromatic α-ketoesters and various amines. nih.gov | High to excellent. nih.gov |

Strategies Employing Chiral Auxiliaries

Chiral auxiliaries are a well-established and reliable method for controlling stereochemistry during the synthesis of α-amino acids. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.

A notable example is the use of a cysteine-derived oxazolidinone which serves as both a chiral imide auxiliary and an acyl transfer agent. This allows for highly selective asymmetric transformations, and the auxiliary can be cleaved to yield various carboxylic acid derivatives, including noncanonical amino acids. nih.gov Another strategy involves the use of α-tert-butanesulfinamide auxiliary-bound enolates for the diastereoselective alkylation of amino ester enolates, providing unnatural mono- and α,α-disubstituted amino acid derivatives in good yields and high diastereoselectivities. acs.org

The choice of chiral auxiliary can significantly impact the stereochemical control. For instance, pseudoephenamine has been utilized for its ability to enhance crystallinity and reduce line-broadening in NMR spectra, leading to high diastereoselectivity in the synthesis of amino acids. smolecule.com

Advanced Chemical Transformation Strategies

Direct N-Alkylation of Amino Acid Esters and Amides with Alcohols via Borrowing Hydrogen

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an atom-economical and environmentally benign method for C-N bond formation. acs.org This process involves the temporary oxidation of an alcohol to an aldehyde or ketone by a transition-metal catalyst, which then reacts with an amine to form an imine. The same catalyst, which had "borrowed" the hydrogen, then reduces the imine to the corresponding N-alkylated amine, regenerating the catalyst and producing water as the only byproduct. acs.orgresearchgate.net

Ruthenium and iridium complexes are commonly employed for this transformation. researchgate.netnih.gov A robust and general method for the direct N-alkylation of α-amino acid esters and amides with alcohols has been developed using a ruthenium catalyst, which operates under base-free conditions to preserve the stereochemical integrity of the chiral α-carbon. nih.gov The addition of a Brønsted acid co-catalyst, such as diphenyl phosphate (B84403), has been shown to enhance reactivity and selectivity. nih.gov This methodology is applicable to a wide range of amino acid derivatives and alcohols, including those derived from renewable resources. nih.govnih.gov

Table 2: Key Parameters in Borrowing Hydrogen N-Alkylation

| Parameter | Significance | Example |

| Catalyst | Determines efficiency and selectivity. | Ruthenium and Iridium complexes are highly effective. researchgate.netnih.gov |

| Solvent | Can influence reaction rate and side reactions. | Toluene is a common solvent for these reactions. nih.gov |

| Temperature | Affects reaction kinetics and potential side reactions like transesterification. | Optimization is crucial to balance reactivity and selectivity. nih.gov |

| Additive | Can enhance catalyst performance and product selectivity. | Diphenyl phosphate can act as a beneficial Brønsted acid co-catalyst. nih.gov |

Alkylation Reactions Utilizing Triflates of α-Hydroxy Acid Esters

The use of triflates (trifluoromethanesulfonates) of α-hydroxy acid esters provides a highly effective method for the synthesis of N-substituted α-aminocarboxylates. The triflate group is an excellent leaving group, facilitating nucleophilic substitution by primary and secondary amines via an SN2 reaction. rsc.org This approach generally proceeds with an inversion of configuration and results in good chemical and optical yields, often avoiding the racemization and elimination side products that can occur with other leaving groups under harsh conditions. rsc.org

A facile synthesis of N-(aminocycloalkylene)amino acid derivatives has been demonstrated by converting enantiopure α-hydroxy acid esters into their corresponding chiral triflate esters, which are then displaced by aminopyrrolidine and aminopiperidine derivatives. rsc.org

Derivatization Techniques for Incorporating Diverse Functionalities

The incorporation of diverse functionalities into amino acid structures is crucial for creating molecules with tailored properties. One approach involves the conversion of hydroxyproline (B1673980) units into new amino acids with a variety of N-alkyl substituents. acs.org This can be achieved through the reduction of an N-acetoxymethyl chain to an N-methyl group or by the addition of C-nucleophiles to introduce N-homoallylic substituents or chains with terminal functional groups like esters, ketones, or cyanides. acs.org

Another versatile method is the derivatization of N-aminoglycine residues within a peptide sequence. nih.gov The hydrazide handle of N-aminoglycine allows for late-stage modifications, such as reductive alkylation with various aldehydes or ketones, to introduce a wide range of substituents. nih.gov Furthermore, N-acylation with reagents like N-alkyl-nicotinic acid N-hydroxysuccinimide esters can be used to tag amino acids for analytical purposes. google.com

Elucidation of Reaction Pathways and Intermediates

Analysis of Zwitterionic Intermediates in Divergent Syntheses

Zwitterionic intermediates play a pivotal role in the divergent synthesis of complex molecules derived from N-alkyl pentanoic acids. These transient species, possessing both a positive and a negative charge, can be trapped by various electrophiles, leading to a diverse array of products. For instance, in palladium(II)-catalyzed three-component reactions, zwitterionic intermediates, such as ammonium ylides, are generated in situ from diazo compounds and amines. acs.org These ylides can then be trapped by electrophiles like N-alkylquinolinium salts, resulting in the formation of polyfunctional polycyclic tetrahydroquinolines or 4-substituted 1,4-dihydroquinolines with high yields and regioselectivities. acs.org

The formation and trapping of these zwitterionic intermediates are crucial for constructing structurally diverse and complex polyfunctional molecules in an atom- and step-economical manner. acs.org Computational studies, such as Density Functional Theory (DFT), have been employed to explore the energetics and feasibility of pathways involving zwitterionic intermediates, although discrepancies between theoretical predictions and experimental observations can sometimes exist. rsc.org

Characterization of Iminium Ions and Aminonitriles in Strecker Synthesis

The Strecker synthesis is a classic and versatile method for producing amino acids and their derivatives, including N-substituted variants. wikipedia.orgchemistry-reaction.com The reaction mechanism proceeds through key intermediates, namely iminium ions and α-aminonitriles. wikipedia.orgencyclopedia.pub

The initial step involves the reaction of an aldehyde or ketone with an amine, such as the ethylamino group in a precursor to 5-(ethylamino)pentanoic acid, to form an iminium ion. wikipedia.orgnews-medical.netmasterorganicchemistry.com This is achieved through the protonation of the carbonyl oxygen, followed by nucleophilic attack of the amine, and subsequent dehydration. wikipedia.orgmasterorganicchemistry.com

The resulting iminium ion is a potent electrophile that is then attacked by a cyanide ion (often from sources like KCN or NaCN) to yield an α-aminonitrile. wikipedia.orgchemistry-reaction.commasterorganicchemistry.com This aminonitrile is a stable intermediate that can be isolated. Subsequent hydrolysis of the nitrile group under acidic or basic conditions leads to the formation of the final α-amino acid. wikipedia.orgchemistry-reaction.com The use of primary or secondary amines in place of ammonia allows for the synthesis of N-substituted amino acids. wikipedia.orgnews-medical.net

Asymmetric variations of the Strecker reaction have been developed using chiral amines or catalysts to produce enantio-enriched α-amino nitriles and, consequently, chiral N-substituted amino acids. chemistry-reaction.com

Mechanistic Insights into Acyl-Adenylation Processes

Acyl-adenylation is a key biological process for the activation of carboxylic acids, including N-alkyl pentanoic acids, often catalyzed by adenylating enzymes such as acyl-CoA synthetases and non-ribosomal peptide synthetases (NRPSs). nih.gov This process involves a two-step reaction where the carboxylate is activated by ATP. nih.gov

The first step is the formation of an acyl-adenylate intermediate, a mixed anhydride (B1165640) of the carboxylic acid and AMP, with the release of pyrophosphate. academie-sciences.fr This activated intermediate can then undergo various reactions. In the context of amide bond formation, the acyl-adenylate can be intercepted by an amine nucleophile. academie-sciences.frwhiterose.ac.uk

Enzymes like carboxylic acid reductases (CARs) naturally utilize an acyl-adenylate intermediate. academie-sciences.fr By adding an amine to the reaction mixture in the absence of the subsequent natural reactant (like NADPH), these enzymes can be repurposed to synthesize amides. academie-sciences.frwhiterose.ac.uk Studies have shown that the efficiency of this amidation can be pH-dependent. whiterose.ac.uk Similarly, CoA ligases from thermophilic organisms have been used to synthesize amides from various carboxylic acids, including pentanoic acid derivatives, by activating them as acyl-adenylates which are then attacked by amines. academie-sciences.fr The substrate scope of these enzymes can be influenced by the size and nature of the amino acid residue in the active site. science.gov

Kinetics and Stereochemical Control in N-Alkylation and Cyclization

Solvent-Directed Divergence in Reaction Outcomes

The choice of solvent can significantly influence the outcome of chemical reactions, including the N-alkylation and cyclization of N-alkyl pentanoic acid precursors. Solvents can affect reaction rates, selectivity, and even divert the reaction pathway towards different products.

In palladium-catalyzed N-alkylation reactions, the solvent can play a crucial role. For instance, in the N-alkylation of anilines, using different solvents like DME or t-BuOH can impact the yield of the desired product. rsc.org Nonpolar solvents have been observed to lead to better conversion rates in some reductive amination reactions. rsc.org In certain palladium-catalyzed reactions, the choice of solvent can even determine the selectivity between N-alkylation and hydrogenation products. rsc.org

In the context of cyclization reactions, the solvent can suppress the formation of unwanted side products. For example, in the formation of cyclic structures from amino acid derivatives, the use of acetonitrile (B52724) as a solvent was found to suppress the formation of an oxazolidinone side product compared to toluene. uq.edu.au Furthermore, in acid-catalyzed reactions of unprotected arylamines, a switch in solvent can lead to a chemoselective switch between N-alkylation and C-alkylation. acs.org

Examination of Stereochemical Retention and Inversion

Controlling the stereochemistry at the α-carbon is a critical aspect of synthesizing chiral N-alkyl amino acids. N-alkylation reactions, if not carefully controlled, can lead to racemization or inversion of the original stereocenter.

Several modern catalytic methods have been developed to achieve direct N-alkylation of amino acids and their esters with high retention of stereochemistry. d-nb.infouq.edu.auresearchgate.netnih.gov Ruthenium-catalyzed N-alkylation of α-amino acid esters and amides with alcohols has been shown to proceed with excellent retention of stereochemical integrity. d-nb.inforesearchgate.netnih.gov Similarly, a catalytic strategy for the direct N-alkylation of unprotected α-amino acids with alcohols also reports excellent retention of optical purity in most cases. uq.edu.aunih.gov

The mechanism of these reactions is crucial for maintaining stereochemical control. The "borrowing hydrogen" strategy, often employed in these catalytic systems, involves the temporary removal of hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the amine. d-nb.infonih.gov The subsequent reduction of the resulting imine regenerates the catalyst and forms the N-alkylated product, often with high fidelity of the original stereocenter. The choice of catalyst and additives, such as diphenylphosphate, can be critical for achieving high reactivity and stereochemical retention. d-nb.inforesearchgate.netnih.gov

Kinetic Studies of Racemization Mechanisms in Aliphatic Amino Acids

The conversion of a single enantiomer of an amino acid into a mixture of both D and L enantiomers is known as racemization. This process is of significant interest in fields ranging from geochemistry to pharmaceutical synthesis. The mechanism for non-enzymatic racemization of amino acids proceeds through the formation of a planar carbanion intermediate at the α-carbon, which can then be protonated from either face with equal probability, leading to a loss of stereochemical integrity. mdpi.comnih.gov

The kinetics of this reaction are first-order and are influenced by a multitude of factors. nasa.govnih.gov In silico studies and experimental work have elucidated that the stability of the carbanion intermediate is the primary driver of the racemization rate. mdpi.comnih.gov For aliphatic amino acids such as 5-(ethylamino)pentanoic acid, the electron-donating nature of the alkyl groups slightly destabilizes the carbanion, generally leading to slower racemization rates compared to amino acids with electron-withdrawing groups. mdpi.com However, aromatic amino acids tend to racemize faster than aliphatic ones because the aromatic ring can effectively stabilize the negative charge of the carbanion intermediate through resonance. mdpi.comnih.gov

The rate of racemization is critically dependent on environmental conditions. Key factors influencing the kinetics have been extensively studied and are summarized in the table below. nih.govwikipedia.orgplos.orgacs.org

| Factor | Effect on Racemization Rate | Mechanism/Reason |

|---|---|---|

| Temperature | Increases | Provides the necessary activation energy for carbanion formation. The reaction is highly temperature-sensitive. nih.govwikipedia.org |

| pH | Increases at high or low pH | Both strong acidity and strong alkalinity catalyze the proton abstraction/donation steps required for carbanion formation and reprotonation. nih.govwikipedia.org |

| Solvent/Matrix | Varies | The polarity and humidity of the surrounding medium affect the stability of the transition state and intermediates. Racemization is faster in wet conditions. wikipedia.org |

| Structural Effects | Varies | Electron-withdrawing groups on the side chain stabilize the carbanion intermediate, increasing the rate. The position of the amino group also has an effect; moving it further from the carboxyl group can reduce inductive effects that influence stability. researchgate.net |

| Catalysts | Increases | Metal ions and aldehydes can act as catalysts by forming Schiff bases, which facilitates the removal of the α-proton. creation.com |

While specific kinetic data for the racemization of 5-(ethylamino)pentanoic acid is not extensively documented, the principles governing other aliphatic amino acids are applicable. Studies on N-acylamino acid racemase have shown that while the enzyme can racemize various N-acetylated amino acids, it does not act on N-alkyl-amino acids, indicating that enzymatic racemization of compounds like 5-(ethylamino)pentanoic acid would require different, specific enzyme systems. nih.gov

Enzymatic Reaction Mechanisms Related to N-Alkyl Amino Acid Synthesis

The synthesis of N-alkyl amino acids, including 5-(ethylamino)pentanoic acid, can be achieved with high selectivity and efficiency using enzymatic methods. These biocatalytic approaches offer sustainable alternatives to traditional chemical synthesis.

Detailed Mechanisms of Imine Reductases (IREDs)

Imine reductases (IREDs) are a class of NADPH-dependent oxidoreductases that have become powerful tools for the asymmetric synthesis of chiral amines, including N-alkyl amino acids. They catalyze the reduction of a C=N double bond and are particularly effective in reductive amination reactions, where a carbonyl compound and an amine are coupled to form a secondary or tertiary amine.

The general mechanism for the IRED-catalyzed synthesis of an N-alkyl amino acid involves two key stages: the formation of an imine intermediate, followed by its stereoselective reduction. While imine formation can occur spontaneously from a ketone/aldehyde and an amine, some IREDs are believed to also catalyze this step. The core catalytic activity, however, is the reduction of the imine.

Kinetic studies on certain IREDs, such as DpkA from Pseudomonas putida, have revealed a sequential ordered Ter Bi mechanism. The catalytic cycle proceeds as follows:

Cofactor Binding: The reduced cofactor, NADPH, binds to the enzyme's active site first.

Carbonyl Substrate Binding: The carbonyl compound (e.g., a 5-oxoalkanoic acid precursor for 5-(ethylamino)pentanoic acid) binds to the enzyme-NADPH complex.

Amine Substrate Binding: The amine (e.g., ethylamine) then binds, forming a ternary complex.

Imine Formation and Reduction: Within the active site, the carbonyl and amine condense to form an imine (or iminium ion). This intermediate is positioned precisely relative to the NADPH cofactor. The hydride (H⁻) from NADPH is then transferred to the electrophilic carbon of the imine, reducing the C=N bond and forming the N-alkyl amino acid product with high stereoselectivity.

Product Release: The N-alkyl amino acid product is released from the enzyme.

Cofactor Release: Finally, the oxidized cofactor, NADP⁺, is released, regenerating the free enzyme for the next catalytic cycle.

This mechanism ensures high control over the stereochemical outcome, making IREDs highly valuable for producing enantiomerically pure N-alkyl amino acids.

Intramolecular Cyclization Catalyzed by Beta-Lactam Synthetases

Beta-lactam synthetases (β-LS) are enzymes involved in the biosynthesis of β-lactam antibiotics, such as clavulanic acid. nih.gov These enzymes catalyze an ATP-dependent intramolecular cyclization to form the characteristic four-membered azetidinone ring, also known as a β-lactam. nih.govwikipedia.org

The established mechanism for β-lactam synthetase involves two main steps:

Substrate Activation: The enzyme first activates the carboxyl group of its linear substrate (e.g., N²-(carboxyethyl)-L-arginine) using adenosine (B11128) triphosphate (ATP). This reaction forms a high-energy acyl-adenylate intermediate and releases pyrophosphate (PPi). nih.gov

Intramolecular Ring Closure: The nitrogen atom of the amino group on the substrate then performs a nucleophilic attack on the activated carbonyl carbon. This intramolecular amidation results in the formation of the strained four-membered β-lactam ring and the release of adenosine monophosphate (AMP). nih.gov

The intramolecular cyclization of 5-(ethylamino)pentanoic acid would result in the formation of a six-membered ring known as a delta-lactam (specifically, N-ethyl-2-piperidone or N-ethyl-delta-valerolactam). wikipedia.orgnih.gov Beta-lactam synthetases are highly specific for substrates that lead to the formation of four-membered β-lactam rings. acs.orgfrontiersin.org Their active site architecture is tailored to bind specific linear precursors and facilitate the challenging formation of the highly strained four-membered ring. There is no evidence to suggest that beta-lactam synthetases possess the catalytic plasticity to accommodate a longer substrate like 5-(ethylamino)pentanoic acid and catalyze the formation of a thermodynamically more favorable six-membered delta-lactam ring. The biosynthesis of delta-lactams in nature, such as the muramyl-δ-lactam in bacterial spore peptidoglycan, occurs via different enzymatic pathways and mechanisms, including transamidation reactions. nih.gov Therefore, beta-lactam synthetases are not considered relevant catalysts for the intramolecular cyclization of 5-(ethylamino)pentanoic acid.

Quantum Chemical Investigations of Electronic Structure and Conformation

Quantum chemical methods are central to understanding the intrinsic properties of aliphatic amino acid systems. These approaches allow for the detailed examination of how factors like alkyl chain length and functional group placement influence a molecule's structure and electronic distribution. swinburne.edu.au

Density Functional Theory (DFT) is a widely used computational method for studying aliphatic amino acids due to its balance of accuracy and computational cost. arxiv.org The B3LYP hybrid functional, in particular, has proven effective for predicting molecular vibrational properties. arxiv.org Studies on linear amino acids, such as 5-aminopentanoic acid (a close structural analog of 5-(ethylamino)pentanoic acid), utilize DFT to determine electronic structure and various molecular descriptors. bohrium.com

DFT calculations are employed to optimize molecular geometries and perform full vibrational analyses on different forms of these molecules, including neutral species, cations, and anions in both canonical and zwitterionic states. nih.govresearchgate.net For instance, investigations into a series of linear amino acids have successfully calculated key properties, providing a framework for understanding how the ethyl group in 5-(ethylamino)pentanoic acid would modulate these values. bohrium.com Anharmonic DFT calculations have also been instrumental in interpreting near-infrared spectra, elucidating how features like alkyl chains and hydrogen bonding manifest spectroscopically. acs.org

Table 1: Calculated Molecular Properties of Linear Aliphatic Amino Acids using DFT This table presents data for linear amino acids, which serve as a model for understanding the properties of N-alkylated derivatives like 5-(Ethylamino)pentanoic acid. The data is derived from studies using DFT methods. bohrium.com

| Compound Name | Molecular Formula | Ionization Energy (eV) | Electron Affinity (eV) | Dipole Moment (D) |

| Glycine | C₂H₅NO₂ | 9.17 | 1.54 | 1.17 |

| β-Alanine | C₃H₇NO₂ | 9.07 | 1.43 | 3.82 |

| γ-Aminobutyric acid (GABA) | C₄H₉NO₂ | 9.01 | 1.34 | 4.67 |

| 5-Aminopentanoic acid (DAVA) | C₅H₁₁NO₂ | 8.98 | 1.30 | 5.30 |

Data sourced from quantum chemical studies on linear amino acids in water. bohrium.com

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for predicting molecular properties. swinburne.edu.au These methods are used to investigate geometries, dipole moments, ionization energies, and vibrational spectra for aliphatic amino acids. swinburne.edu.au For example, the DLPNO-CCSD(T) method, applied after a B3LYP geometry optimization, offers a refined analysis of the electronic structure. nih.govresearchgate.net

These calculations are crucial for creating a database of molecular properties based on consistent methods and basis sets. nih.gov A comprehensive ab initio study can simulate vibrational circular dichroism (VCD) and Raman optical activity (ROA) spectra, offering insights into the chiro-optical properties of amino acids in both gas and solution phases. arxiv.org For a series of linear and branched amino acids, ab initio calculations have been used to evaluate descriptors such as the quadrupole moment, dipole polarizability, and the energy of zero-point vibration. nih.gov

Modeling Reaction Mechanisms and Energetics

Computational modeling is essential for mapping the intricate pathways of chemical reactions, identifying key transient species, and calculating the energy landscapes that govern reaction rates and outcomes.

Understanding a chemical reaction's mechanism requires the identification of its transition state—the highest energy point on the reaction path. ims.ac.jp Due to their transient and unstable nature, transition states are difficult to observe experimentally, making computational exploration necessary. ims.ac.jp Methods like the Nudged Elastic Band (NEB) method are used to find a transition state between a known reactant and product. fossee.in

For enzymatic reactions, quantum mechanical calculations, often combined with kinetic isotope effect (KIE) analyses, are used to model the transition state. ufl.edunih.gov These computational models can reveal the degree of bond formation and cleavage, charge distribution, and the role of catalytic residues in stabilizing the transition state. ufl.edunih.gov By analyzing the reaction path, the mechanism can be partitioned into distinct phases: a contact phase, a preparation phase, the transition state phase where bond breaking and formation occur, and product adjustment and separation phases. smu.edu

Hydrogen abstraction is a fundamental reaction for aliphatic amino acids. Computational chemistry has been used to examine the reactivity of model amino acids toward hydrogen abstraction by various radicals. researchgate.net Such studies show that for reactions with radicals like HO•, the energy barriers for abstraction decrease as the reaction site becomes more distant from electron-withdrawing groups. researchgate.net

Proton-coupled electron transfer (PCET) describes reactions where both a proton and an electron are exchanged. nih.gov PCET mechanisms are critical in many biological and chemical processes. diva-portal.org Computational and kinetic data for the reaction of aliphatic amino acids with the nitrate (B79036) radical (NO3•) show that attack can occur at multiple sites, including the N–H bond via a PCET mechanism, the α-carbon, and tertiary C–H bonds in the side chain. figshare.comacs.org The rate coefficient for PCET at the amide N-H bond is estimated to be around 1 × 10⁶ M⁻¹ s⁻¹ in acetonitrile. figshare.comacs.org Thermodynamic data suggests that the sequential proton-loss electron-transfer (SPLET) mechanism is often favored over alternative pathways. nih.gov

The reaction between carbon dioxide and aliphatic amines is a key process in carbon capture technologies. Periodic Density Functional Theory (DFT) calculations are used to simulate CO2 adsorption and subsequent activation by amines. chemrxiv.org Studies on metal-organic frameworks (MOFs) like UiO-66, functionalized with aliphatic amino acids such as 5-aminovaleric acid (an analogue of the target compound), show that CO2 can be activated to form carbamic acid. chemrxiv.org

A crucial finding from these simulations is the importance of cooperative effects; hydrogen bonding between adjacent amine groups is necessary to promote CO2 activation. chemrxiv.org The energy barrier for carbamic acid formation is significantly lower when two amine molecules are involved (ca. 16 kcal mol⁻¹) compared to a one-to-one reaction (ca. 40–50 kcal mol⁻¹). acs.org Computational studies using DFT have also been employed to calculate thermodynamic parameters like the acid dissociation constant (pKa) of the amines and the standard enthalpy change of the CO2 absorption process. researchgate.net

Prediction and Interpretation of Spectroscopic Data

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting various types of molecular spectra. bio-structure.comwikipedia.org These simulations provide a direct link between the three-dimensional structure of a molecule and its spectral fingerprints, allowing for detailed analysis of conformational preferences and vibrational modes.

Simulated Vibrational Circular Dichroism (VCD) and Infrared (IR) Spectra

Vibrational Circular Dichroism (VCD) and Infrared (IR) spectroscopy are instrumental in determining molecular structure. VCD, the differential absorption of left and right circularly polarized infrared light, is particularly sensitive to the absolute configuration and conformation of chiral molecules. bio-structure.comwikipedia.org

Theoretical calculations, typically using DFT methods like B3LYP with a suitable basis set (e.g., cc-pVTZ), can accurately simulate the IR and VCD spectra of N-alkyl pentanoic acid derivatives. researchgate.net The analysis of the calculated spectra reveals the contributions of different functional groups to specific vibrational bands. For a molecule like 5-(ethylamino)pentanoic acid, key vibrational modes include the carbonyl (C=O) stretch, the O-H and N-H stretches, and various bending and torsional modes of the alkyl chain and ethylamino group. researchgate.netlibretexts.orgspectroscopyonline.comlibretexts.org

The calculated IR and VCD spectra are highly dependent on the molecule's conformation. nih.gov For flexible molecules like N-alkyl pentanoic acids, it is often necessary to calculate the spectra for multiple low-energy conformers and then generate a Boltzmann-weighted average spectrum to compare with experimental results. researchgate.netnih.gov The solvent environment also plays a crucial role and can be modeled using continuum models (like the Polarizable Continuum Model, PCM) or by explicitly including solvent molecules in the calculation. researchgate.netnih.gov

The following table summarizes the expected IR and VCD active vibrational modes for a representative N-alkyl pentanoic acid derivative. The frequencies are typical ranges observed for these functional groups.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected VCD Activity | Description |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Strong | Associated with the acidic proton, often involved in hydrogen bonding. libretexts.org |

| N-H Stretch (Secondary Amine) | 3500-3300 | Moderate | Sensitive to hydrogen bonding and the environment of the amino group. |

| C-H Stretches (Alkyl Chain) | 3000-2850 | Strong | Asymmetric and symmetric stretches of the pentyl and ethyl groups, sensitive to chirality. arxiv.org |

| C=O Stretch (Carboxylic Acid) | 1720-1700 | Strong | A very intense and characteristic band in the IR spectrum. researchgate.netspectroscopyonline.com |

| NH₂ Scissoring/Bending | ~1630 | Moderate | Bending motion of the secondary amine group. researchgate.net |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | Moderate | Stretching of the carbon-oxygen single bond. libretexts.org |

| Torsional Modes | < 400 | Weak to Moderate | Low-frequency motions corresponding to the twisting of the molecular backbone. researchgate.net |

This table presents representative data compiled from computational studies on amino acids and carboxylic acid derivatives. researchgate.netlibretexts.orgarxiv.org

Predicted Raman and Raman Optical Activity (ROA) Spectra

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary vibrational information to IR spectroscopy. scispace.com Its extension, Raman Optical Activity (ROA), measures the small intensity difference in the Raman scattering of right and left circularly polarized light, offering another powerful probe of molecular chirality. acs.org

DFT calculations are also the primary method for simulating Raman and ROA spectra. arxiv.orgscispace.com These simulations can predict the Raman scattering cross-sections and the ROA intensity differences for each vibrational mode. For 5-(ethylamino)pentanoic acid, the Raman spectrum would be expected to show strong signals from the C-H bending and stretching modes of the alkyl chains, as well as from the carboxyl group vibrations.

Below is a table of expected characteristic Raman bands for an N-alkyl pentanoic acid derivative.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |

| C-H Stretches | 2800-3000 | Symmetric and asymmetric stretches of the CH₂, and CH₃ groups in the ethyl and pentanoic acid moieties. |

| C=O Stretch | 1640-1680 | Carbonyl stretch, typically weaker in Raman than in IR. |

| CH₂ Bend/Scissor | 1440-1470 | Bending vibrations of the methylene (B1212753) groups in the alkyl chain. |

| C-N Stretch | 1020-1250 | Stretching of the carbon-nitrogen bond of the ethylamino group. |

| C-C Stretches | 800-1200 | Skeletal vibrations of the carbon backbone. |

This table is based on general Raman shift values for organic functional groups and findings from computational studies on related molecules. arxiv.org

Analysis of Non-Covalent Interactions and Molecular Dynamics

Computational chemistry is indispensable for the study of weak, non-covalent interactions that govern molecular recognition, self-assembly, and dynamics. For N-alkyl pentanoic acid derivatives, these interactions include metal cation binding and intermolecular hydrogen bonding.

Computational Assessment of Metal Cation-Amino Acid Binding Affinities

The interaction of amino acids with metal cations is fundamental to many biological processes. Computational methods allow for the detailed assessment of the binding affinities and coordination geometries of these complexes. Density Functional Theory is a widely used method to calculate the binding energies between amino acids and various metal cations, such as alkali metals (Li⁺, Na⁺, K⁺) and divalent metals (Cu²⁺, Zn²⁺, Ca²⁺). researchgate.netacs.orgmdpi.comnih.gov

For 5-(ethylamino)pentanoic acid, the primary binding sites for metal cations would be the lone pairs on the oxygen atoms of the carboxyl group and the nitrogen atom of the ethylamino group. researchgate.netfiu.edu Theoretical calculations can determine the most stable coordination mode, which can vary from monodentate to bidentate or even tridentate, depending on the cation. acs.org The calculations typically involve geometry optimization of the metal-amino acid complex followed by calculation of the binding energy, often corrected for basis set superposition error.

Studies on various amino acids have revealed trends in binding affinity. For alkali metal cations, the binding energy generally decreases with increasing ionic radius (Li⁺ > Na⁺ > K⁺). acs.org Divalent cations typically bind more strongly than monovalent cations due to their higher charge density. The nature of the amino acid, including the presence of N-alkylation, influences the binding affinity through electronic and steric effects. nih.govnsf.gov

The following table shows representative calculated binding energies for different metal cations with simple amino acids, illustrating the typical magnitudes and trends that would be investigated for N-alkyl pentanoic acid derivatives.

| Amino Acid | Metal Cation | Computational Method | Calculated Binding Energy (kJ/mol) |

| Glycine | Li⁺ | B3LYP | ~180-200 |

| Glycine | Na⁺ | B3LYP | ~150-165 nsf.gov |

| Glycine | K⁺ | B3LYP | ~125-140 |

| Alanine | Na⁺ | B3LYP | ~167 nsf.gov |

| Serine | Li⁺ | B3LYP/6-311+G(d,p) | ~205 acs.org |

| Serine | Na⁺ | B3LYP/6-311+G(d,p) | ~175 acs.org |

| Threonine | K⁺ | B3LYP/6-311+G(d,p) | ~148 acs.org |

This table presents a compilation of data from various computational studies on amino acid-metal cation interactions to illustrate typical values. acs.orgnsf.gov

Theoretical Examination of Intermolecular Hydrogen Bonding and Cooperative Effects

Intermolecular hydrogen bonds are crucial in determining the solid-state structure and solution-phase aggregation of carboxylic acids and amino acids. researchgate.netrsc.org N-alkyl pentanoic acid derivatives can form various hydrogen bonds, most notably the strong O-H···O interaction between carboxyl groups, leading to cyclic dimers, and N-H···O interactions between the amino and carboxyl groups. tandfonline.commdpi.com

Theoretical methods such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are used to characterize these hydrogen bonds, providing information on their strength and nature. fip.orgnih.gov Molecular dynamics simulations, both classical and ab initio (e.g., Car-Parrinello), can be used to study the dynamics of these hydrogen bonds over time, including proton transfer events. nih.gov

A key concept in systems with multiple hydrogen bonds is cooperativity, where the formation of one hydrogen bond influences the strength of adjacent hydrogen bonds. rsc.orgnih.gov This effect is particularly important in hydrogen-bonded chains and networks. In the context of N-alkyl pentanoic acid derivatives, cooperativity can occur in aggregates where both the carboxyl and amino groups participate in a hydrogen-bonding network. Theoretical studies on peptide and amide models have shown that cooperativity leads to a significant stabilization of the hydrogen-bonded structures, which can be quantified by comparing the total interaction energy of a cluster to the sum of the individual hydrogen bond energies. scispace.comacs.orgarxiv.org This cooperative strengthening is often associated with a polarization effect that propagates along the chain of interacting molecules. scispace.com

| Interacting Groups | Hydrogen Bond Type | Typical Calculated Energy (kJ/mol) | Cooperative Effect |

| Carboxyl - Carboxyl | O-H···O | 25-40 (per bond in a dimer) | Strong in catemeric chains |

| Amine - Carboxyl | N-H···O | 15-30 | Can be significant in peptide-like networks rsc.org |

| Carboxyl - Water | O-H···O(water) | 20-35 | Can mediate interactions between solute molecules |

| Amine - Water | N-H···O(water) | 10-25 | Important for solvation and mediating interactions |

This table summarizes typical hydrogen bond energies and the potential for cooperative effects based on computational studies of related functional groups. rsc.org

Utilization as Monomers and Precursors for Poly(Amino Acid)s

5-(Ethylamino)pentanoic acid is a bifunctional molecule containing a secondary amine and a carboxylic acid. This structure makes it a suitable candidate for polymerization through methods common for amino acid monomers, leading to the formation of N-substituted polyamides. Its N-ethyl group is expected to impart hydrophobicity and influence the polymer's secondary structure and solubility profile.

Synthesis of Poly(amino acid)s via Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs)

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a premier method for producing well-defined polypeptides with controlled molecular weights and low polydispersity. researchgate.netmdpi.comrsc.org This strategy can be extended to N-alkylated amino acids like 5-(ethylamino)pentanoic acid.

The process would begin with the synthesis of the corresponding NCA monomer. This is typically achieved by reacting 5-(ethylamino)pentanoic acid with a phosgene (B1210022) equivalent, such as triphosgene, in an anhydrous solvent. mdpi.commdpi.com Once the NCA is synthesized and purified, its polymerization can be initiated. Due to the N-substitution, the resulting polymer, poly(5-(ethylamino)pentanoic acid), would be classified as a polypeptoid or an N-substituted polyamide, lacking the capacity for backbone hydrogen bonding that characterizes α-helices and β-sheets in conventional polypeptides. mdpi.com

The ROP can be initiated by various nucleophiles, with primary amines being a common choice. rsc.org For enhanced control over the polymerization, organosilicon initiators like hexamethyldisilazane (B44280) (HMDS) or specific amine-TMS compounds can be employed, which are known to facilitate controlled/living polymerizations of NCAs. sigmaaldrich.com This control allows for the precise targeting of molecular weight by adjusting the monomer-to-initiator ratio (M/I).

Table 1: Theoretical Control of Poly(5-(ethylamino)pentanoic acid) Molecular Weight via ROP

This table illustrates the theoretical relationship between the monomer-to-initiator (M/I) ratio and the resulting polymer characteristics in the controlled ROP of 5-(ethylamino)pentanoic acid NCA.

| Target M/I Ratio | Theoretical Degree of Polymerization (DP) | Theoretical Number-Average Molecular Weight (Mn, g/mol )* | Expected Polydispersity Index (PDI) |

| 25 | 25 | 3,579 | < 1.2 |

| 50 | 50 | 7,158 | < 1.2 |

| 100 | 100 | 14,316 | < 1.2 |

| 150 | 150 | 21,474 | < 1.2 |

*Calculated based on the monomer molecular weight of 143.19 g/mol . Data is illustrative of the control expected from a living polymerization process.

Integration into Polycondensation Reactions for Polymer Scaffolds

Polycondensation represents an alternative, step-growth pathway to polymer synthesis from 5-(ethylamino)pentanoic acid. gdckulgam.edu.in In this method, the monomer undergoes direct reaction between its secondary amine and carboxylic acid functional groups to form an amide bond, with the concurrent elimination of a water molecule. rsc.orgethernet.edu.et This self-condensation can be driven by heat and/or catalysts to produce poly(5-(ethylamino)pentanoic acid).

Unlike controlled ROP, polycondensation reactions typically afford less control over the polymer's molecular weight and result in a broader molecular weight distribution (PDI > 2). gdckulgam.edu.in However, this method is robust and can be used to produce high molecular weight polymers. Furthermore, 5-(ethylamino)pentanoic acid could be used as a comonomer in polycondensation reactions with other monomers, such as diacids or diamines, to create random or alternating copolymers. researchgate.net This approach allows for the incorporation of its specific properties, such as hydrophobicity and flexibility, into a wider range of polyamide or polyester-amide materials.

Engineering of Advanced Polymeric Materials

The polymer derived from 5-(ethylamino)pentanoic acid can serve as a fundamental building block for more complex macromolecular architectures, including amphiphilic and thermoresponsive systems.

Development of Amphiphilic Block Copolymers and Self-Assembled Structures

Amphiphilic block copolymers, which consist of covalently linked hydrophilic and hydrophobic polymer segments, can self-assemble in selective solvents into ordered nanostructures like micelles and polymersomes. sci-hub.seresearchgate.net A poly(5-(ethylamino)pentanoic acid) chain can serve as the hydrophobic block in such a copolymer.

A common synthetic strategy involves using a hydrophilic polymer with a reactive end-group as a macroinitiator for the polymerization of a hydrophobic monomer. nih.gov For instance, an amine-terminated poly(ethylene glycol) (PEG-NH2) can initiate the ROP of the 5-(ethylamino)pentanoic acid NCA. researchgate.net This would yield a well-defined PEG-b-poly(5-(ethylamino)pentanoic acid) diblock copolymer. In an aqueous environment, these amphiphilic molecules would be expected to self-assemble, sequestering the hydrophobic N-ethylated polyamide block into the core of a micelle, which is surrounded by a stabilizing corona of hydrophilic PEG chains. researchgate.netmdpi.com

Table 2: Hypothetical Characteristics of PEG-b-poly(5-(ethylamino)pentanoic acid) Amphiphilic Block Copolymers

This table shows potential compositions and properties of block copolymers synthesized from a PEG macroinitiator and 5-(ethylamino)pentanoic acid NCA.

| PEG Block Mn ( g/mol ) | Hydrophobic Block DP | Hydrophobic Block Mn ( g/mol ) | Total Mn ( g/mol ) | Expected Self-Assembled Structure in Water |

| 2,000 | 20 | 2,864 | 4,864 | Spherical Micelles |

| 5,000 | 35 | 5,012 | 10,012 | Spherical Micelles |

| 5,000 | 70 | 10,021 | 15,021 | Worm-like Micelles or Vesicles |

| 10,000 | 50 | 7,158 | 17,158 | Spherical Micelles |

*DP = Degree of Polymerization. Properties are predicted based on principles of block copolymer self-assembly.

Fabrication of Thermoresponsive Poly(Amino Acid) Systems

Thermoresponsive polymers exhibit a reversible change in solubility in response to temperature variations, a property often characterized by a Lower Critical Solution Temperature (LCST). rsc.org N-substituted poly(amino acids) and polypeptoids are known to display this behavior, with the LCST being tunable based on the hydrophobicity of the N-alkyl substituent. mdpi.comacs.org

A homopolymer of 5-(ethylamino)pentanoic acid is a strong candidate for a thermoresponsive material. nih.govrsc.org The N-ethyl group, along with the methylene groups in the pentanoic acid backbone, provides a significant hydrophobic character. In aqueous solution, at low temperatures, hydrogen bonding between water and the polymer's amide carbonyls would keep the chains hydrated and soluble. As the temperature increases, these interactions would be disrupted, leading to polymer dehydration, collapse, and phase separation at the cloud point temperature. mdpi.com The precise value of the LCST could be tuned by controlling the polymer's molecular weight or by random copolymerization with more hydrophilic or hydrophobic comonomers. mdpi.comacs.org

Table 3: Predicted Effect of Molecular Weight on the Cloud Point of Poly(5-(ethylamino)pentanoic acid)

This table illustrates the hypothetical inverse relationship between the molecular weight of a thermoresponsive polymer and its cloud point temperature in aqueous solution.

| Number-Average Molecular Weight (Mn, g/mol ) | Predicted Cloud Point Temperature (°C) | Observation |

| 5,000 | 45 | Higher molecular weights generally lead to lower cloud points due to increased hydrophobic interactions per chain. |

| 10,000 | 38 | |

| 15,000 | 34 | |

| 20,000 | 31 |

*Values are hypothetical and based on established trends for N-substituted poly(amino acid)s and polypeptoids.

Strategies for Post-Polymerization Modification to Tune Material Properties

Post-polymerization modification is a powerful technique for introducing complex functionalities onto a polymer backbone that might not be stable under the initial polymerization conditions. nih.govmdpi.com For poly(5-(ethylamino)pentanoic acid), the tertiary amide backbone is chemically robust and generally unreactive. Therefore, modification strategies would primarily target the polymer chain ends. sigmaaldrich.com

By employing a functional initiator for the ROP of the NCA, a specific chemical handle (e.g., an alkyne, azide, or protected amine) can be installed at the chain terminus. sigmaaldrich.com Alternatively, the carboxylic acid group at the other chain end can be activated using coupling agents like carbodiimides and subsequently reacted with a variety of nucleophiles to attach desired molecules. mdpi.com A further strategy involves the random copolymerization of the 5-(ethylamino)pentanoic acid NCA with another NCA monomer that carries a protected functional group. After polymerization, this group can be deprotected and used for subsequent chemical modifications along the polymer chain. sigmaaldrich.com

Supramolecular Assemblies and Soft Materials

Supramolecular chemistry focuses on the organization of molecules into well-defined structures through non-covalent interactions. Amino acids and their derivatives are exemplary building blocks in this field due to their inherent ability to form multiple, specific interactions that drive spontaneous self-organization into complex architectures.

The self-assembly of molecules into ordered superstructures is governed by a delicate balance of non-covalent forces. acs.org For amino acid derivatives, these interactions are the primary drivers for creating complex and functional materials. beilstein-journals.orgbeilstein-journals.org

Hydrogen Bonding: The foundational interaction in many biological and synthetic assemblies is the hydrogen bond. In the case of 5-(Ethylamino)pentanoic acid, both the carboxylic acid group (-COOH) and the secondary amine group (-NH-) are capable of acting as hydrogen bond donors and acceptors. The carboxylic acid can form strong, directional hydrogen bonds, often leading to dimer formation or extended chains. The secondary amine also participates in hydrogen bonding, which is crucial for stabilizing the secondary structures of peptides and other bio-inspired polymers. nih.gov The interplay of these hydrogen bonds can guide the molecules to arrange into predictable, one-dimensional tapes or two-dimensional sheets.

Hydrophobic Interactions: The ethyl group on the amine and the pentanoic acid backbone contribute to the molecule's hydrophobicity. In aqueous environments, these nonpolar sections tend to cluster together to minimize their contact with water, a phenomenon known as the hydrophobic effect. This force is a significant driver for the aggregation and folding of molecules, often forming the core of larger assemblies like micelles or nanofibers. acs.orgmdpi.com

π–π Stacking: While 5-(Ethylamino)pentanoic acid itself lacks aromatic rings, it is a common and highly effective strategy to introduce aromatic moieties, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, to amino acid derivatives to enhance self-assembly. beilstein-journals.orgbeilstein-journals.org The flat surfaces of these aromatic groups can stack on top of each other, similar to a stack of coins, through π–π interactions. This type of interaction is a powerful tool for directing the formation of fibrous nanostructures and is a key factor in the gelation capabilities of many modified amino acids. mdpi.com For instance, the self-assembly of Fmoc-phenylalanine is heavily influenced by π-stacking, leading to the formation of stable hydrogels. mdpi.com

The collective action of these non-covalent interactions allows for the "bottom-up" construction of materials with a high degree of order and functionality, starting from simple molecular precursors. acs.org

The self-assembly of amino acid derivatives can lead to a rich variety of nanostructures. beilstein-journals.orgbeilstein-journals.org The specific morphology of the resulting assembly is dictated by the molecular structure of the building block and the external conditions such as solvent, pH, and temperature.

Simple, unmodified amino acids can self-assemble into microcrystalline structures, but these often disassemble in solution. mdpi.com Chemical modification, such as the N-alkylation in 5-(Ethylamino)pentanoic acid or the addition of larger functional groups, is a key strategy to promote robust self-assembly in solution. beilstein-journals.orgbeilstein-journals.org For example, attaching an Fmoc group to an amino acid can induce the formation of long, entangled nanofibers that create the matrix of a hydrogel. mdpi.com

Peptides incorporating δ-amino acids like aminovaleric acid can fold into stable helical or sheet-like structures, which then self-assemble into larger fibrillar architectures. mdpi.comacs.org It is conceivable that oligomers or polymers of 5-(Ethylamino)pentanoic acid could form similar well-defined secondary structures, which would then serve as the basis for creating nanomaterials.

Table 1: Examples of Nanostructures from Self-Assembling Amino Acid Derivatives This table presents data for related, well-studied amino acid derivatives to illustrate the potential of 5-(Ethylamino)pentanoic acid.

| Derivative Example | Primary Non-Covalent Interactions | Resulting Nanostructure | Reference |

|---|---|---|---|

| Fmoc-Phenylalanine | π–π stacking, Hydrogen bonding | Nanofibers, Ribbons | mdpi.com |

| Fmoc-Tyrosine | Hydrogen bonding, π–π stacking | Fibrous aggregates | mdpi.com |

| Cysteine/Silver Nitrate | Metal-ligand interaction, H-bonding | Chain-like oligomers, Nanofibers | mdpi.com |

Research has demonstrated that even subtle changes to the molecular structure, such as altering the length of an alkyl chain or substituting one amino acid for another, can dramatically influence the resulting nanostructure and its material properties. researchgate.net

Supramolecular gels are a fascinating class of soft materials where the solvent is immobilized within a three-dimensional network of self-assembled gelator molecules. acs.org When the solvent is water, these materials are called hydrogels. mdpi.com Amino acid and peptide derivatives are among the most effective low-molecular-weight hydrogelators. researchgate.net

The process of hydrogelation typically involves the self-assembly of the gelator molecules into nanofibers. acs.org As these fibers grow and branch, they become entangled, forming a complex network that traps water molecules within its pores, leading to the formation of a stable, viscoelastic gel. frontiersin.org The ability of a molecule to act as a hydrogelator is dependent on a balance between solubility and insolubility, often modulated by external stimuli like pH or temperature. frontiersin.org

For a molecule like 5-(Ethylamino)pentanoic acid, its amphiphilic nature—possessing both hydrophilic (amine, carboxylic acid) and hydrophobic (alkyl chain) parts—is a key prerequisite for hydrogelation. By modifying the pH, one can control the protonation state of the amine and carboxylic acid groups, thereby tuning the molecule's solubility and triggering the self-assembly process that leads to gel formation. frontiersin.org

Table 2: Critical Gelation Concentration (CGC) for Amino Acid-Based Hydrogelators This table provides illustrative data from known hydrogelators to contextualize the potential performance of derivatives of 5-(Ethylamino)pentanoic acid.

| Hydrogelator | Solvent/Conditions | CGC (wt%) | Reference |

|---|---|---|---|

| Fmoc-Phenylalanine | Water (pH adjusted) | ~0.2% | mdpi.com |

| Nα-[4-(n-alkyloxy)benzoyl]-L-histidine | Water (pH dependent) | 2.5 - 5.0% | acs.org |

| N-(n-dodecyl-2-aminoethanoyl)-L-valinate | Water (with SDS) | 0.05% | acs.org |

The design of hydrogels from derivatives of 5-(Ethylamino)pentanoic acid could involve several strategies:

Peptide Synthesis: Incorporating 5-(Ethylamino)pentanoic acid into short peptide sequences. Peptides are well-known for their ability to form β-sheet structures that drive nanofiber formation and hydrogelation. mdpi.comresearchgate.net

Aromatic Functionalization: Attaching an aromatic group like Fmoc or naphthalene (B1677914) to the N-terminus to introduce π–π stacking interactions, a proven method for creating potent hydrogelators. acs.orgmdpi.com

Polymerization: Creating polymers based on the 5-(Ethylamino)pentanoic acid monomer. Such polymers could form hydrogels through the collective action of hydrogen bonding and hydrophobic interactions along the polymer chains.

These supramolecular hydrogels have significant potential in biomedical applications due to their high water content and biocompatibility, which resemble the natural extracellular matrix. mdpi.com

Coordination Chemistry and Ligand Design with N Alkyl Pentanoic Acid Derivatives

Ligand Design Principles and Coordination Modes

Bidentate Coordination via Amino Nitrogen and Carboxylate Oxygen Atoms

A primary and well-established coordination mode for amino acids and their derivatives involves the simultaneous binding of the amino nitrogen and one of the carboxylate oxygen atoms to a metal center. This results in the formation of a stable chelate ring. In the case of 5-(ethylamino)pentanoic acid, this bidentate coordination is a key feature in its interaction with metal ions. The flexible five-carbon chain allows the ligand to wrap around a metal center, facilitating the formation of a thermodynamically favored seven-membered chelate ring.

This mode of coordination has been observed in a variety of metal-amino acid complexes and is a foundational principle in the design of new coordination compounds. The stability of these complexes is often enhanced by the chelate effect, where the formation of a ring structure is entropically more favorable than the coordination of two separate monodentate ligands.

Impact of N-Alkylation on Ligand Steric and Electronic Properties

The presence of the ethyl group on the nitrogen atom of 5-(ethylamino)pentanoic acid introduces significant steric and electronic effects that modulate its coordination properties compared to its primary amine analogue, 5-aminopentanoic acid.

Steric Hindrance: The ethyl group increases the steric bulk around the nitrogen donor atom. This can influence the coordination geometry of the resulting metal complexes, potentially leading to distorted geometries or favoring lower coordination numbers. The degree of steric hindrance can also affect the accessibility of the metal center to other ligands, influencing the formation of mixed-ligand complexes.

Synthesis and Characterization of Metal Complexes

The versatile coordination behavior of 5-(ethylamino)pentanoic acid allows for the synthesis of a diverse range of metal complexes with both transition metals and main group elements. The characterization of these complexes typically involves a combination of spectroscopic and analytical techniques to elucidate their structure and properties.

Coordination Compounds with Transition Metal Ions (e.g., Copper(II), Chromium(III))

Transition metal complexes of amino acid derivatives are of significant interest due to their varied coordination geometries, magnetic properties, and potential applications.

Copper(II) Complexes: The synthesis of copper(II) complexes with 5-(ethylamino)pentanoic acid can be achieved by reacting a copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) chloride, with the ligand in a suitable solvent. The resulting complexes often exhibit characteristic blue or green colors. Spectroscopic techniques such as UV-Vis and EPR are instrumental in characterizing the coordination environment around the Cu(II) ion. For instance, a typical synthesis might involve the dropwise addition of an aqueous solution of the deprotonated ligand to a solution of a copper(II) salt, followed by stirring and isolation of the solid product.

Chromium(III) Complexes: Chromium(III) complexes are known for their kinetic inertness and well-defined octahedral geometry. The synthesis of chromium(III) complexes with 5-(ethylamino)pentanoic acid typically requires heating the reactants, a chromium(III) salt and the ligand, in a suitable solvent for an extended period. The resulting complexes can be characterized by elemental analysis, and their magnetic moments can be determined to confirm the d³ electron configuration of the Cr(III) center. Spectroscopic analysis, including IR and UV-Vis, provides insights into the coordination of the ligand and the electronic transitions within the complex.

| Metal Ion | Potential Coordination Geometry | Characterization Techniques |

| Copper(II) | Square Planar, Distorted Octahedral | UV-Vis, EPR, IR, Elemental Analysis |

| Chromium(III) | Octahedral | Magnetic Susceptibility, UV-Vis, IR, Elemental Analysis |

Complexation with Main Group Elements (e.g., Silicon, Germanium, Tin)

The coordination chemistry of main group elements has gained increasing attention. N-alkylated amino acids like 5-(ethylamino)pentanoic acid can form stable complexes with elements such as silicon, germanium, and tin.

Silicon, Germanium, and Tin Complexes: The synthesis of complexes with these elements often involves the reaction of the ligand with a halide or alkoxide precursor of the main group element. For instance, a patent describes a general method for preparing germanium complexes with amino acids by heating an aqueous suspension of germanium dioxide with the amino acid. google.comgoogle.com This method can be adapted for 5-(ethylamino)pentanoic acid to form water-soluble complexes where a coordination bond between the nitrogen atom and the germanium atom is proposed. google.comgoogle.com Similarly, organotin(IV) complexes can be synthesized by reacting the ligand with organotin(IV) oxides or chlorides. The resulting complexes can exhibit a range of coordination numbers and geometries, which can be investigated using multinuclear NMR spectroscopy (e.g., ¹¹⁹Sn NMR) and X-ray crystallography. A review on the coordination chemistry of Si, Ge, and Sn with (O,N)-donor ligands highlights the versatility of α-amino acid motifs in forming such complexes. nih.gov

| Element | Precursor Example | Potential Coordination Features |

| Silicon | SiCl₄, Si(OR)₄ | Hypervalent silicon centers |

| Germanium | GeO₂, GeCl₄ | Formation of stable Ge-N bonds google.comgoogle.com |

| Tin | R₂SnO, R₃SnCl | Various coordination geometries (e.g., trigonal bipyramidal, octahedral) |

Formation of Mixed Ligand Complexes

The steric and electronic properties of 5-(ethylamino)pentanoic acid make it a suitable candidate for the formation of mixed-ligand complexes. In these systems, the primary ligand is coordinated to the metal center along with one or more different secondary ligands. The formation of such complexes can be achieved by reacting a pre-formed metal complex of 5-(ethylamino)pentanoic acid with a secondary ligand or by a one-pot reaction involving the metal ion and both ligands.

The introduction of a second ligand can significantly modify the properties of the resulting complex, including its stability, solubility, and reactivity. For example, the inclusion of aromatic diamine ligands, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridine, can introduce π-stacking interactions and alter the electronic properties of the complex. The characterization of mixed-ligand complexes often requires a combination of spectroscopic techniques to confirm the coordination of both ligands to the metal center. General principles for the formation of mixed-ligand complexes with amino acids have been well-documented and can be applied to systems involving 5-(ethylamino)pentanoic acid.

Applications in Catalysis and Advanced Materials

The bifunctional nature of N-alkylated amino acids, containing both a nitrogen donor and a carboxylate group, makes them versatile building blocks for creating complex molecular architectures with specific functions. These functionalities allow for the formation of stable chelate rings with metal ions, which is a critical feature in the design of catalysts and porous materials.

Role as Chiral Ligands in Asymmetric Catalysis

The chirality inherent in many amino acids is a key feature that is widely exploited in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. Although 5-(ethylamino)pentanoic acid is not inherently chiral, it can be resolved into its enantiomers or used as a scaffold for the introduction of chiral centers. N-alkyl amino acids, in general, are valuable as chiral building blocks for ligands in various catalytic applications. nih.gov

Amino acids and peptides are readily available biomolecules that can serve as chiral ligands for transition metal-catalyzed reactions. mdpi.comresearchgate.net Metal complexes incorporating these ligands have demonstrated significant success in achieving high yields and enantioselectivity in a variety of chemical transformations. mdpi.com For instance, copper complexes with peptide-based ligands have been effectively used in the 1,4-addition of dialkylzinc reagents to acyclic enones. researchgate.net Similarly, mono-N-protected amino acids can act as bidentate ligands for palladium-catalyzed C-H functionalization. mdpi.com

The effectiveness of these amino acid-based ligands often stems from their ability to form a rigid and well-defined chiral environment around the metal center. This steric and electronic influence directs the approach of the reactants, leading to the preferential formation of one enantiomer.

Table 1: Examples of Asymmetric Reactions Catalyzed by Metal Complexes with Amino Acid-Derived Ligands

| Catalytic Reaction | Metal | Ligand Type | Achieved Enantioselectivity (ee) |

| Conjugate Addition | Copper | Dipeptide Phosphine | High |

| Alkylation of Imines | Zirconium | Dipeptide | High |

| Suzuki Cross-Coupling | Palladium | Dipeptide with NHC | High |

| C-H Functionalization | Palladium | Mono-N-protected amino acid | Not Specified |

This table presents examples of asymmetric catalysis using amino acid-derived ligands, illustrating the potential roles analogous to that of chiral 5-(ethylamino)pentanoic acid.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are extended network structures built from metal ions or clusters linked by organic ligands. Amino acids and their derivatives are increasingly being used as building blocks for these materials due to their biocompatibility, chirality, and versatile coordination modes. mdpi.com The presence of both a nitrogen donor and a carboxylate group in molecules like 5-(ethylamino)pentanoic acid allows them to bridge multiple metal centers, forming one-, two-, or three-dimensional networks. researchgate.net

The incorporation of amino acids into MOFs can impart several desirable properties. The inherent chirality of many amino acids can be transferred to the resulting framework, creating chiral environments that can be used for enantioselective separations or catalysis. mdpi.comresearchgate.net Furthermore, the functional groups of the amino acid side chains can be used to tune the properties of the MOF, such as its porosity, stability, and chemical affinity. researchgate.net